molecular formula C27H12O3 B1584773 Truxenone CAS No. 4430-15-3

Truxenone

Cat. No.: B1584773
CAS No.: 4430-15-3
M. Wt: 384.4 g/mol
InChI Key: HSMDIUMGCHZHNI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Truxenone is a versatile and widespread molecule that has been recognized in various fields such as liquid crystals and optoelectronics It’s known that this compound and its derivatives have been used in organic photovoltaic applications as fullerene alternatives .

Mode of Action

This compound interacts with its targets primarily through its electron-accepting properties . These new electron-accepting molecules have easily tunable absorption profiles, more than ten-fold higher absorptivities than PCBM, slightly higher electron affinities than PCBM, and clearly defined and highly reversible reductive characteristics . The interaction of this compound with its targets results in changes in the electronic properties of the system, which can be leveraged for various applications .

Biochemical Pathways

This compound-based covalent organic frameworks (cofs) have been shown to boost photocatalytic hydrogen evolution . This suggests that this compound may influence pathways related to energy production and conversion.

Pharmacokinetics

It’s known that this compound derivatives have promising optical properties with high molar extinction coefficients and easily tunable absorption maxima, while they also show good electrochemical stability during reduction with clearly defined electrochemical events .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its influence on optoelectronic properties and photocatalytic hydrogen evolution . For instance, this compound-based COFs have been shown to exhibit a high hydrogen evolution rate, resulting in a significant improvement in photocatalytic hydrogen evolution performance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the local charge delocalization and strong dipole moment are two key factors that affect the photocatalytic hydrogen evolution over this compound-based COFs . By controlling the structure and dipole of the monomers at the molecular level, the local charge delocalization can be evaluated, thereby significantly improving photocatalytic hydrogen evolution .

Biochemical Analysis

Biochemical Properties

Truxenone plays a significant role in biochemical reactions, particularly in the context of organic photovoltaics and photocatalysis. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound derivatives have been shown to interact with electron-accepting molecules, enhancing their absorption profiles and electron affinities . These interactions are crucial for the compound’s function as an electron acceptor in organic solar cells. Additionally, this compound-based porous organic polymers have demonstrated interactions with lung cancer A549 cells, reducing their multiplication through visible-light-induced photocatalysis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In lung cancer A549 cells, this compound-based polymers have been shown to reduce cell proliferation through photocatalytic activity . This effect is mediated by the generation of reactive intermediates under visible light, which subsequently impact cellular functions and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through electron-accepting properties. This compound derivatives exhibit highly reversible reductive characteristics, making them effective in electron transfer processes . In photocatalytic applications, this compound-based polymers generate reactive intermediates that facilitate the functionalization of chemical feedstocks, impacting gene expression and enzyme activity in targeted cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound-based polymers are crucial for their long-term efficacy. Studies have shown that these polymers can be reused multiple times without significant loss of activity, indicating their stability and sustained impact on cellular functions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound-based compounds may exhibit beneficial effects, such as reducing cancer cell proliferation. At higher doses, there may be toxic or adverse effects, necessitating careful dosage optimization in experimental settings . Threshold effects and potential toxicity must be thoroughly evaluated to ensure safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its function. The compound’s electron-accepting properties play a crucial role in these pathways, impacting metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy . Understanding the transport mechanisms is essential for optimizing this compound’s therapeutic and industrial applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, impacting its activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions: Truxenone can be synthesized through several methods, one of which involves the Knoevenagel reaction. This reaction typically involves the condensation of 5-hexyl-2-thienyl-substituted this compound with ethyl cyanoacetate under specific conditions to yield mono-, bis-, and tris-adducts . The yields of these adducts vary depending on the reaction conditions, with mono-adducts obtained in yields of 4-19%, bis-adducts in 28-31%, and tris-adducts in 14-23% .

Industrial Production Methods: Industrial production of this compound often involves the epitaxial growth of this compound monolayers on metallic surfaces such as copper (111). This method utilizes scanning tunneling microscopy and low energy electron diffraction to achieve commensurate epitaxial relationships between the molecular surface mesh and the substrate . This approach ensures the formation of highly ordered structures, which are crucial for optimal performance in electronic devices.

Chemical Reactions Analysis

Types of Reactions: Truxenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives with modified electronic properties, which are tailored for specific applications in organic electronics and photovoltaics .

Scientific Research Applications

Truxenone has found extensive applications in scientific research, particularly in the following fields:

Comparison with Similar Compounds

  • Phenyl-C61-butyric acid methyl ester (PCBM)
  • Subphthalocyanine (SubPc)
  • Other fullerene derivatives

Properties

IUPAC Name

heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene-9,18,27-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H12O3/c28-25-16-10-4-1-7-13(16)19-22(25)20-15-9-3-6-12-18(15)27(30)24(20)21-14-8-2-5-11-17(14)26(29)23(19)21/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMDIUMGCHZHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C4=C(C5=C3C(=O)C6=CC=CC=C65)C(=O)C7=CC=CC=C74
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327556
Record name NSC666122
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4430-15-3
Record name NSC666122
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure of truxenone?

A1: this compound, also known as diindeno[1,2-a;1′,2′-c]fluorene-5,10,15-trione, possesses a unique, planar, C3-symmetric structure with a central aromatic core composed of three indenone units fused together. []

Q2: What is the significance of this compound's C3 symmetry?

A2: The C3 symmetry of this compound is crucial for its self-assembly properties, enabling it to form ordered structures both in solution and on surfaces. [, , ] This makes this compound a promising building block for supramolecular structures and organic electronic materials.

Q3: How do the electronic properties of this compound compare to fullerene derivatives?

A3: this compound derivatives exhibit electron-deficient characteristics, making them suitable electron acceptors in organic photovoltaic devices. They possess similar electron affinities to fullerene derivatives like PCBM but boast significantly higher absorptivities and easily tunable absorption profiles. [, ]

Q4: What are the potential advantages of using this compound derivatives over fullerenes in organic photovoltaics?

A4: Compared to fullerene-based acceptors, this compound derivatives offer several advantages, including: * Enhanced light absorption: this compound derivatives display over ten times higher absorptivities than PCBM, enabling more efficient light harvesting in solar cells. [] * Tunable energy levels: The optoelectronic properties of this compound derivatives can be easily fine-tuned by modifying the substituents on the core structure. [, ] * Defined redox behavior: These compounds exhibit well-defined and reversible reductive characteristics, crucial for efficient charge transfer processes in photovoltaic devices. []

Q5: What is the significance of the hydrogen bonding network observed in this compound assemblies?

A5: The hydrogen bonding network formed between this compound molecules on surfaces like highly oriented pyrolytic graphite (HOPG) contributes to the formation of large and near-perfect domains with excellent stability. [] This ordered arrangement is highly desirable for various applications, including molecular electronics and sensing.

Q6: How does this compound self-assemble on surfaces?

A6: this compound exhibits diverse self-assembly behavior on surfaces, forming various two-dimensional supramolecular structures depending on the specific substrate and conditions. [] For instance, on Cu(111), this compound forms both discrete islands and commensurate epitaxial monolayers. [, ]

Q7: Can the self-assembly of this compound be controlled?

A7: Yes, the self-assembly of this compound can be influenced by several factors, including:* Substrate: The choice of substrate directly impacts the packing motif of this compound, leading to different two-dimensional structures. [, ]* Coverage: The density of this compound molecules on the surface can affect the resulting packing arrangements, with distinct structures observed at low and high coverage. []* Presence of other molecules: Co-deposition with other molecules, such as copper phthalocyanine, can lead to the formation of binary superstructures with tunable molecular ratios. [, ]* Alkyl chain substitution: The pattern of alkyl chain substitution on the this compound core significantly impacts both two-dimensional and three-dimensional self-assembly, affecting the packing arrangements and mesophase behavior. []

Q8: What is the role of this compound in templated growth?

A8: this compound monolayers on suitable substrates, like Cu(111), can act as templates for the epitaxial growth of other molecules, such as C60 fullerene. [] This templating ability arises from the commensurate relationship between the molecular arrangement of this compound and the substrate lattice.

Q9: How does this compound contribute to the formation of chiral hierarchical structures?

A9: this compound, when combined with other molecules like copper phthalocyanine and trimesic acid homologues, can form intricate chiral hierarchical structures on surfaces. [, ] The specific interactions between the components and the underlying substrate drive the self-assembly process, leading to complex flower-like architectures with tunable pore sizes and chirality.

Q10: What are the potential applications of this compound and its derivatives?

A10: Due to their unique properties, this compound and its derivatives hold promise for diverse applications, including:* Organic photovoltaics: As efficient electron acceptors, this compound derivatives can be utilized in organic solar cells to improve light harvesting and charge transport. [, , ]* Organic field-effect transistors (OFETs): The self-assembly properties of this compound derivatives make them attractive for creating ordered thin films for use in OFETs. []* Sensors: this compound-based materials can serve as platforms for developing sensors for various analytes, with potential applications in environmental monitoring and biomedical diagnostics. [, ]* Nonlinear optics: The large first hyperpolarizabilities exhibited by some this compound derivatives make them potential candidates for nonlinear optical applications. [, ]* Catalysis: this compound derivatives, particularly those incorporating metal centers, can be explored as potential catalysts for organic reactions. []

Q11: What are the challenges associated with using this compound in practical applications?

A11: While promising, the use of this compound in real-world applications faces challenges:* Synthesis and purification: Synthesizing specific this compound derivatives with desired properties can be complex and require multi-step procedures. [, , ]* Stability: While this compound itself is relatively stable, the stability of its derivatives can vary depending on the substituents. [] Further research is needed to enhance their long-term stability for device applications.* Processing: Developing efficient and scalable methods for processing this compound-based materials into thin films or other desired forms is crucial for their practical implementation.

Q12: What insights have computational studies provided into the properties of this compound?

A12: Computational methods like Density Functional Theory (DFT) have been instrumental in:* Understanding adsorption behavior: DFT calculations helped determine the preferred adsorption sites of this compound on different surfaces, providing insights into its self-assembly mechanisms. [, ]* Explaining electronic properties: Calculations have elucidated the electronic structure of this compound derivatives, rationalizing their observed electron-accepting capabilities and charge transport properties. [, ]* Predicting optical properties: Theoretical studies have aided in understanding the relationship between the structure of this compound derivatives and their linear and nonlinear optical properties, guiding the design of new materials with tailored properties. [, , ]

Q13: How do structural modifications of this compound influence its properties?

A13: Introducing various substituents onto the this compound core can significantly alter its properties:* Electronic properties: Electron-donating or -withdrawing groups can tune the HOMO and LUMO energy levels, impacting its redox potential and charge transport characteristics. [, ]* Solubility: The addition of alkyl chains or other solubilizing groups can improve solubility in organic solvents, which is crucial for solution-processing techniques. [, ]* Self-assembly: Different substituents can influence the intermolecular interactions and packing arrangements of this compound molecules, leading to distinct self-assembled structures. [, ]

Q14: Are there any QSAR models available for this compound derivatives?

A14: While specific QSAR models for this compound are limited, the structure-property relationships are actively being investigated. [] The growing body of experimental and computational data will facilitate the development of more accurate QSAR models, enabling the prediction of properties and rational design of new this compound derivatives with optimized performance.

Q15: What is known about the environmental impact and degradation of this compound?

A15: Currently, there is limited information available on the environmental fate and ecotoxicological effects of this compound and its derivatives. Further research is necessary to assess their potential risks to the environment and develop appropriate waste management strategies. []

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